Sodium thiosulfate pentahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

50 G SOL IN 100 CC WATER; 231 G @ 100 °C

Solubility in water, g/100ml at 20 °C: 20.9

Synonyms

Canonical SMILES

Analytical Chemistry

Sodium thiosulfate pentahydrate plays a crucial role in various analytical chemistry techniques due to its ability to act as a reducing agent. It readily reacts with several oxidizing agents, allowing researchers to determine their concentration through titration. This process involves adding a known volume of sodium thiosulfate solution to the solution containing the unknown concentration of the oxidizing agent until the endpoint is reached, signaled by a color change using an indicator. By measuring the volume of sodium thiosulfate solution used, the concentration of the unknown oxidizing agent can be calculated [].

Here are some specific examples of its application in analytical chemistry:

- Iodometry: Sodium thiosulfate is used to determine the concentration of various oxidizing agents, such as iodine, chlorine, and bromine, by reacting with the excess iodine formed in the reaction between the analyte and potassium iodide [].

- Karl Fischer Titration: This technique utilizes sodium thiosulfate to quantify water content in samples. The water reacts with iodine and sulfur dioxide, generating iodine, which is then titrated with sodium thiosulfate solution [].

Environmental Applications

Sodium thiosulfate pentahydrate finds applications in environmental research and remediation due to its ability to:

- Neutralize chlorine: It effectively reacts with chlorine, a commonly used disinfectant, to convert it into chloride ions, rendering it harmless []. This process is particularly useful in dechlorinating wastewater before its release into the environment.

- Remove heavy metals: Research suggests that sodium thiosulfate can be used in conjunction with other chemicals to remove heavy metals like arsenic and mercury from contaminated water and soil [].

Other Research Applications

Beyond the aforementioned applications, sodium thiosulfate pentahydrate is also used in various other research areas:

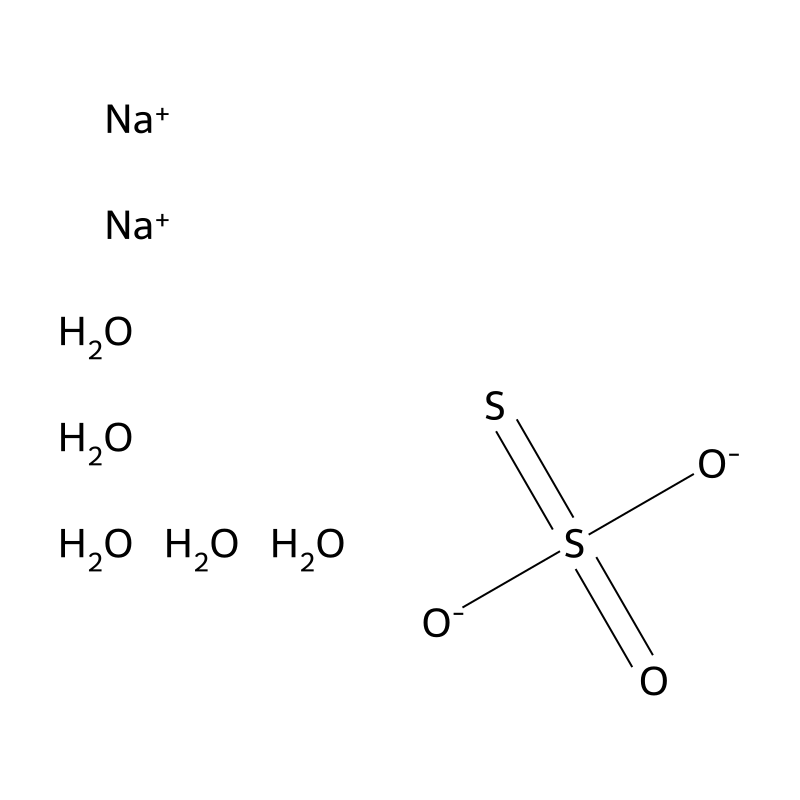

Sodium thiosulfate pentahydrate, with the chemical formula , is an inorganic compound that appears as a white crystalline solid. It is commonly referred to as sodium hyposulfite or simply "hypo." This compound is highly soluble in water, making it useful in various applications, particularly in the photographic industry where it serves as a fixing agent to dissolve unreacted silver salts from photographic films . The pentahydrate form has a molar mass of approximately 248.18 grams per mole and exhibits a monoclinic crystal structure .

The mechanism of action of sodium thiosulfate depends on its application. In biological systems, it serves as an antidote for cyanide poisoning by converting highly toxic cyanide (CN⁻) to the less harmful thiocyanate (SCN⁻):

Na2S2O3 + CN⁻ → NaSCN⁻ + Na⁺

In photography, it acts as a fixer by dissolving undeveloped silver halides (AgX) after exposure:

Na2S2O3 + AgX → Na[AgS2O3] + NaX

- Skin and Eye Contact: Mild irritant. May cause redness or discomfort upon contact. Wash affected areas thoroughly with water.

- Ingestion: Large quantities can cause laxative effects. Seek medical attention if ingested in significant amounts.

- Inhalation: Dust inhalation may irritate respiratory passages. Use appropriate personal protective equipment (PPE) when handling the powder form.

- Decomposition Reactions: When heated, sodium thiosulfate decomposes at temperatures around 300 °C to form sodium sulfate and sodium polysulfide:

- Acid Reactions: Upon reaction with dilute acids, such as hydrochloric acid, sodium thiosulfate decomposes to produce sulfur, sulfur dioxide, and water:

- Redox Reactions: Sodium thiosulfate acts as a reducing agent. It can reduce halogens (like bromine) and hypochlorite ions found in bleach, converting them into less reactive forms while itself being oxidized .

Sodium thiosulfate exhibits low toxicity and has been studied for its potential biological activities. It has been shown to possess antioxidant properties and has applications in treating conditions such as cyanide poisoning. The compound acts by converting toxic cyanide into less harmful thiocyanate through the following reaction:

Additionally, sodium thiosulfate has been explored for its potential therapeutic effects in conditions like chronic kidney disease and certain skin disorders due to its ability to modulate oxidative stress .

Sodium thiosulfate pentahydrate can be synthesized through various methods:

- Oxidation of Sodium Sulfite: Sodium sulfite can be oxidized using elemental sulfur:

- Reaction of Sodium Hydroxide with Sulfur: A common laboratory method involves boiling aqueous sodium hydroxide with sulfur:

- From Industrial Waste: On an industrial scale, sodium thiosulfate is often produced from the liquid waste generated during the manufacture of sulfur dyes .

Sodium thiosulfate pentahydrate has a wide range of applications:

- Photography: It is primarily used as a fixing agent in photography to remove unreacted silver halides from developed film.

- Analytical Chemistry: It serves in iodometry for titration methods where it reduces iodine to iodide.

- Water Treatment: Sodium thiosulfate is used to dechlorinate water by neutralizing chlorine.

- Medicine: It has applications in treating cyanide poisoning and may have therapeutic potential for other conditions like calciphylaxis.

- Agriculture: Used as a fertilizer additive due to its sulfur content .

Studies on the interactions of sodium thiosulfate with various compounds reveal its role as a reducing agent. For instance, it effectively reacts with halogens and heavy metals, aiding in their removal from solutions. Its ability to neutralize chlorine makes it valuable in water treatment processes. Additionally, research indicates that sodium thiosulfate can mitigate oxidative stress in biological systems, suggesting potential protective effects against cellular damage .

Several compounds share similarities with sodium thiosulfate pentahydrate, particularly within the realm of sulfur-containing compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium sulfite | Na₂SO₃ | Used as a preservative; acts as an antioxidant. |

| Sodium bisulfite | NaHSO₃ | Commonly used as a food preservative; reduces oxidation. |

| Sodium sulfate | Na₂SO₄ | Used in detergents; acts as a drying agent. |

| Thiosulfuric acid | H₂S₂O₃ | A weak acid formed from protonation of thiosulfate; decomposes easily. |

Uniqueness of Sodium Thiosulfate Pentahydrate

What sets sodium thiosulfate apart from these similar compounds is its dual role as both a reducing agent and a complexing agent for metal ions, which allows it to participate in diverse

Historical Development of Research

The story of sodium thiosulfate pentahydrate begins in 1839, when Sir John Herschel identified its utility as a photographic fixing agent, revolutionizing early photography by stabilizing silver halide-based images. This discovery laid the groundwork for its industrial adoption in film development, a dominance that persisted until the digital era. By the early 20th century, its role expanded into analytical chemistry, particularly in iodometric titrations, where it became the gold standard for quantifying oxidizing agents like iodine.

The compound’s medical potential was unlocked in the 1930s, when researchers recognized its efficacy in cyanide detoxification. The mechanism—conversion of cyanide to less toxic thiocyanate via rhodanase catalysis—remains a cornerstone of emergency toxicology. Subsequent decades saw exploratory uses in dermatology (e.g., tinea versicolor treatment) and nephrology, where its ability to chelate calcium deposits addressed complications of end-stage renal disease.

Contemporary Research Landscape

Recent studies have redefined sodium thiosulfate pentahydrate’s applicability:

- Oncology: The FDA’s 2022 approval of Pedmark® (sodium thiosulfate) marked a paradigm shift in chemoprotection, reducing cisplatin-induced ototoxicity by 48% in pediatric patients. European regulators followed in 2023, endorsing its use in localized solid tumors.

- Energy Storage: Microencapsulation with silica or polymers (e.g., polyethyl-2-cyanoacrylate) enhanced its thermal conductivity by 155–250%, positioning it as a high-density phase-change material for solar energy systems.

- Nephrology: Intravenous administration (5–25 g post-dialysis) significantly slowed coronary artery calcification progression in hemodialysis patients (NCT00568399 trial).

Scientific Importance in Multiple Disciplines

Sodium thiosulfate pentahydrate’s versatility stems from its dual identity as a reducing agent and ligand. In environmental science, it degrades chlorinated hydrocarbons in groundwater remediation. In metallurgy, it extracts gold via the formation of stable [Au(S₂O₃)₂]³⁻ complexes. Its redox activity also underpins emerging applications in battery technologies, where it mitigates polysulfide shuttling in lithium-sulfur systems.

Sodium thiosulfate pentahydrate represents a fascinating case study in structural chemistry, exhibiting complex polymorphic behavior and unique crystallization phenomena. This comprehensive analysis examines the structural and crystallographic aspects of this compound, focusing on its polymorphic forms, crystallization kinetics, and the remarkable stability of its supersaturated solutions.

Structural and Crystallographic Research

Polymorphism Studies

The polymorphic behavior of sodium thiosulfate pentahydrate has been extensively investigated through multiple crystallographic techniques, revealing a complex landscape of structural variants that depend on formation conditions and thermal history [1] [2] [3].

Pentahydrate Polymorphs

Two distinct polymorphic forms of sodium thiosulfate pentahydrate have been conclusively identified through systematic crystallographic studies [2] [3]. Both polymorphs crystallize in the monoclinic crystal system with space group P21/c, but exhibit subtle differences in their formation mechanisms and stability profiles [1] [4].

The primary polymorph, designated as Form I, represents the thermodynamically stable form under ambient conditions. This polymorph exhibits the following crystallographic parameters: a = 5.9522±0.0009 Å, b = 21.618±0.006 Å, c = 7.543±0.003 Å, β = 103.804±0.024°, with a unit cell volume of 942.6 ų [4]. The structure contains four formula units per unit cell (Z = 4) and displays a density of 1.729 g/cm³ [5] [6].

The secondary polymorph, Form II, emerges under specific crystallization conditions, particularly during rapid cooling processes or when crystallization occurs from highly supersaturated solutions [2]. This metastable form retains the same space group symmetry as Form I but shows microscopic variations in molecular packing arrangements that affect its thermal stability and dissolution characteristics [7] [8].

Structural analysis reveals that both polymorphs feature tetrahedral thiosulfate anions (S₂O₃²⁻) with sulfur-sulfur bond lengths of approximately 2.0266 Å, indicating single-bond character [1] [2]. The thiosulfate anions adopt slightly distorted tetrahedral geometries with average oxygen-sulfur-oxygen angles of 110.30° and sulfur-sulfur-oxygen angles of 108.63° [1]. The sulfur-oxygen bond lengths range from 1.4665 to 1.4867 Å, consistent with partial double-bond character [1].

The sodium cations in both polymorphs exhibit irregular coordination environments, typically forming five- to seven-coordinate polyhedra with thiosulfate anions and water molecules [1] [9]. This structural flexibility contributes to the polymorphic behavior by allowing different packing arrangements while maintaining overall crystal stability [1].

Anhydrous Form Polymorphs

The anhydrous forms of sodium thiosulfate display even greater polymorphic complexity, with several distinct structural modifications identified through thermal analysis and powder diffraction studies [10] [2] [3]. These polymorphs emerge during controlled dehydration processes and exhibit different stability regions as functions of temperature and atmospheric conditions.

The first anhydrous polymorph (Anhydrous Form I) typically forms during thermal dehydration of the pentahydrate at temperatures exceeding 378K [10]. This form represents the primary dehydration product under normal atmospheric conditions and exhibits moderate thermal stability up to approximately 573K [11].

Two additional metastable anhydrous polymorphs (Forms II and III) have been identified through careful thermal treatment protocols [10] [2]. These forms exhibit different powder diffraction patterns and thermal behaviors, suggesting distinct crystallographic arrangements of the thiosulfate anions and sodium cations in the absence of coordinated water molecules [10].

The structural characteristics of these anhydrous polymorphs remain incompletely characterized due to the challenges associated with obtaining single crystals suitable for detailed diffraction studies. However, infrared spectroscopy and thermal analysis indicate that the thiosulfate anions retain their tetrahedral geometry while the sodium coordination environments undergo significant reorganization upon water removal [10] [11].

Crystallization Kinetics

The crystallization kinetics of sodium thiosulfate pentahydrate exhibit complex temperature-dependent behavior that significantly influences polymorph selection and crystal morphology [11] [12] [13]. Systematic kinetic studies reveal multiple competing mechanisms that operate across different temperature and supersaturation regimes.

At low temperatures (20-25°C), nucleation-controlled crystallization dominates, characterized by long induction periods (720-1800 seconds) and relatively low nucleation rates (1,200-3,500 nuclei/cm³/s) [14] [15]. Under these conditions, classical nucleation theory adequately describes the initial stages of crystal formation, with critical nucleus sizes of approximately 15-20 molecular units [16] [15].

As temperature increases to moderate ranges (30-40°C), the crystallization mechanism transitions to growth-controlled kinetics [11] [12]. The nucleation rates increase dramatically to 8,200-35,000 nuclei/cm³/s, while induction times decrease to 90-420 seconds [14]. This transition reflects the enhanced molecular mobility and reduced activation barriers for both nucleation and growth processes [11].

At elevated temperatures (45-50°C), rapid crystallization occurs with extremely high nucleation rates exceeding 100,000 nuclei/cm³/s and induction times below 45 seconds [12] [13]. Under these conditions, the crystallization process becomes largely diffusion-controlled, with growth rates reaching 2.15 μm/s [12].

The dehydration kinetics of sodium thiosulfate pentahydrate follow a complex two-step mechanism involving an intermediate dihydrate phase [10] [11]. The first dehydration step (pentahydrate to dihydrate) follows contracting-circle kinetics with an activation energy of approximately 85 kJ/mol [10]. The second step (dihydrate to anhydrous) obeys Avrami-Erofeev kinetics with n = 2, indicating a two-dimensional growth mechanism with an activation energy of 110 kJ/mol [10].

Temperature-dependent studies reveal that the relative position of the melting point (48°C) with respect to the dehydration temperature significantly influences the overall kinetic behavior [11]. When dehydration occurs below the melting point, the process proceeds through solid-state mechanisms. However, when the compound melts before complete dehydration, liquid-phase kinetics dominate, leading to fundamentally different reaction pathways and product morphologies [11].

Supersaturated Solution Stability

Sodium thiosulfate pentahydrate solutions exhibit exceptional supersaturation stability, maintaining dissolved concentrations far exceeding equilibrium solubility for extended periods [17] [18] [7]. This remarkable behavior has attracted significant scientific interest and practical applications in various fields.

Metastability Mechanisms

The extraordinary metastability of supersaturated sodium thiosulfate solutions arises from multiple interconnected mechanisms that collectively inhibit spontaneous crystallization [17] [18] [7]. These mechanisms operate across different length scales and time domains, creating a complex stability landscape.

At the molecular level, the high solution viscosity plays a crucial role in extending metastability [19] [7]. As concentration increases, the viscosity of sodium thiosulfate solutions increases exponentially, reaching values 10-50 times higher than water at high supersaturation ratios [17]. This elevated viscosity significantly reduces molecular diffusion rates, effectively slowing the transport processes required for nucleation and growth [19] [7].

The solvation structure of thiosulfate anions contributes significantly to solution stability [17] [18]. Each thiosulfate anion forms extensive hydrogen bonding networks with surrounding water molecules, creating structured solvation shells that must be disrupted before crystallization can occur [17]. Spectroscopic studies indicate that these solvation shells exhibit lifetimes of several microseconds, creating significant kinetic barriers to desolvation [17].

Electrostatic interactions between highly charged thiosulfate anions and sodium cations create additional stabilization mechanisms [16] [18]. At high concentrations, these interactions lead to the formation of ion pairs and higher-order aggregates that exhibit different thermodynamic properties compared to fully dissociated ions [17]. These species require additional energy input to reorganize into crystal lattice configurations [18].

The absence of efficient heterogeneous nucleation sites in carefully prepared solutions further enhances metastability [7] [8]. Clean glassware and filtered solutions can remain supersaturated for weeks or months in the absence of dust particles, scratches, or other nucleation-promoting defects [7]. This observation underscores the importance of surface effects in controlling crystallization kinetics [8].

Cluster Formation and Crystal Frustration

Recent spectroscopic investigations have revealed the formation of pre-nucleation clusters in supersaturated sodium thiosulfate solutions, providing new insights into the mechanisms underlying exceptional solution stability [17] [18] [20]. These clusters exhibit properties that paradoxically inhibit rather than promote crystallization.

Optical Kerr-effect spectroscopy measurements demonstrate clear evidence of cluster formation in supersaturated solutions [17] [18]. The clusters exhibit characteristic size distributions with average diameters ranging from 5-15 nanometers, depending on concentration and temperature [17]. These clusters form spontaneously at supersaturation ratios exceeding 15 and remain stable for extended periods [18].

The internal structure of these clusters differs significantly from the bulk crystal lattice of sodium thiosulfate pentahydrate [17] [20]. Spectroscopic analysis suggests that the clusters adopt amorphous or highly disordered arrangements that are thermodynamically metastable with respect to the crystalline phase [17]. This structural mismatch creates significant energy barriers for cluster-to-crystal transformation [20].

Cluster dynamics studies reveal that these aggregates undergo continuous formation and dissolution processes on microsecond timescales [17] [18]. However, the clusters exhibit remarkable resistance to growth beyond critical sizes required for stable nucleation [17]. This phenomenon, termed "crystal frustration," prevents the normal progression from pre-nucleation clusters to viable crystal nuclei [18] [20].

The frustration mechanism appears to arise from the mismatch between the preferred local coordination environments in the clusters and the long-range structural requirements of the crystal lattice [17] [20]. Computational modeling suggests that the clusters adopt configurations that minimize local electrostatic repulsion but are incompatible with the extended crystal structure [17].

Temperature-dependent cluster studies reveal that thermal energy can partially overcome the frustration barriers [17] [18]. At elevated temperatures (>40°C), the clusters become more dynamic and exhibit increased probability of structural rearrangement into crystal-compatible configurations [17]. This temperature dependence explains the observed acceleration of crystallization at higher temperatures [12] [13].

The presence of seed crystals or other heterogeneous nucleation sites can effectively bypass the cluster frustration mechanism [7] [8]. When introduced into supersaturated solutions, these sites provide alternative nucleation pathways that avoid the thermodynamic and kinetic barriers associated with cluster-mediated crystallization [7].

Chemical additives can also influence cluster formation and stability [21] [22]. Small concentrations of certain polymers or surfactants can either stabilize or destabilize the clusters, providing potential methods for controlling supersaturation stability in practical applications [21]. These effects highlight the complex interplay between solution chemistry and crystallization kinetics in sodium thiosulfate systems [22].

Physical Description

Other Solid

Anhydrous form is a hygroscopic, white solid; [CHEMINFO]

Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS]

COLOURLESS CRYSTALS.

Color/Form

COLORLESS MONOCLINIC CRYSTALS

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.7 g/cm³

Decomposition

300 °C

Melting Point

UNII

L0IYT1O31N

Related CAS

7772-98-7 (Parent)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 168 of 171 companies (only ~ 1.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Prevention of platinum-induced ototoxic hearing loss

Therapeutic Uses

SODIUM THIOSULFATE, USP, IS INTENDED FOR PARENTERAL USE IN TREATMENT OF CYANIDE POISONING, BUT IT MAY BE APPLIED TO SKIN IN VARIOUS FORMS. CUTANEOUS INFECTIONS CAUSED BY STAPH AUREUS & STAPH EPIDERMIDIS MAY RESPOND TO CONCN AS LOW AS 0.5%. CONCN OF 2-8%...USED TO TREAT ACNE; THEY ARE ALSO ANTIFUNGAL.

/SODIUM THIOSULFATE USP/...IS USEFUL IN TOPICAL TREATMENT OF TINEA VERSICOLOR, TINEA CRURIS, & POSSIBLY MOST OTHER DERMATOPHYTOSES.

MEDICATION (VET): IN CYANIDE POISONING; HAS BEEN USED...EXTERNALLY IN RINGWORM, MANGE.

For more Therapeutic Uses (Complete) data for SODIUM THIOSULFATE (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Mechanism of Action

IN CYANIDE POISONING, SODIUM NITRITE IS INJECTED IV...TO PRODUCE METHEMOGLOBIN WHICH COMBINES WITH...CYANIDE ION & RENDERS IT TEMPORARILY INACTIVE IN FORM OF CYANMETHEMOGLOBIN. SODIUM THIOSULFATE /USP/ IS THEN INJECTED IV TO FORM NONTOXIC THIOCYANATE.

THIOSULFATE SERVES AS SUBSTRATE FOR ENZYME RHODANESE, WHICH MEDIATES CONVERSION OF CYANIDE TO MUCH LESS TOXIC THIOCYANATE, WHICH IS EXCRETED IN URINE.

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Wikipedia

Magnesium_silicide

Sodium_thiosulfate_(medical_use)

Drug Warnings

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Human drugs -> All other therapeutic products -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

ANTIOXIDANT; -> JECFA Functional Classes

Cosmetics -> Reducing

Methods of Manufacturing

BY DISSOLVING SULFUR IN SODIUM SULFITE SOLN & THEN CRYSTALLIZING. IT IS ALSO PREPARED FROM WASTE LIQUORS OBTAINED IN PRODN OF SODIUM SULFIDE, LIQUORS CONTAINING SODIUM CARBONATE & SMALL AMT OF SODIUM SULFITE & SODIUM SULFATE IN ADDN TO SULFIDE.

General Manufacturing Information

Wholesale and Retail Trade

Utilities

Petrochemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Services

Fabricated Metal Product Manufacturing

Mining (except Oil and Gas) and support activities

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Photographic Film, Paper, Plate, and Chemical Manufacturing

Synthetic Dye and Pigment Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Petroleum Refineries

Machinery Manufacturing

Paper Manufacturing

Transportation Equipment Manufacturing

Textiles, apparel, and leather manufacturing

Miscellaneous Manufacturing

Computer and Electronic Product Manufacturing

Not Known or Reasonably Ascertainable

Thiosulfuric acid (H2S2O3), sodium salt (1:2): ACTIVE

INCOMP: ACIDS DECOMP /IT/...WITH...PPTN /OF SULFUR & LIBERATION OF SO2/. IN ACID SOLN.../IT/ HAS REDUCING POWERS, & IS THEREFORE INCOMPATIBLE WITH OXIDIZING AGENTS. LEAD, SILVER & MERCUROUS SALTS PPT AS THIOSULFATES. SILVER HALIDES ARE MADE SOL BY.../IT/. BISMUTH SUBNITRATE IS PARTIALLY CONVERTED TO METALLIC BISMUTH.

SODIUM THIOSULFATE IS ONE OF INGREDIENTS WHICH MAY BE FOUND IN CHEMISTRY SETS. /FROM TABLE/